Pachybasin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c1-8-6-11-13(12(16)7-8)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHWNNJNTNLCQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180177 | |
| Record name | 9,10-Anthracenedione, 1-hydroxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2549-78-2 | |
| Record name | Pachybasin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1-hydroxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PACHYBASIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9FS8QF9ZX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ecological Niche, Biosynthesis, and Bioproduction of Pachybasin
Natural Occurrence and Producer Organisms
Fungal Endophytes as Prominent Producers of Pachybasin
Insights into this compound Isolation from Ascochyta lentis
This compound has been successfully isolated from the pathogenic fungus Ascochyta lentis, which is known to cause Ascochyta blight in lentil (Lens culinaris) nih.govwikidata.orgwikipedia.orguni.lubadd-cao.net. Research indicates that this compound is primarily found in the fungal mycelium, often in larger quantities compared to the culture filtrates wikidata.orgwikipedia.orgbadd-cao.net. Alongside this compound, other related anthraquinone (B42736) derivatives have been identified from A. lentis cultures, including ω-hydroxythis compound, 1,7-dihydroxy-3-methylanthracene-9,10-dione, and phomarin wikidata.orgwikipedia.orgbadd-cao.net. Studies have demonstrated that this compound, along with lentiquinone C (also isolated from A. lentis), exhibits notable preventive and curative effects against rust and powdery mildew fungi affecting legumes and cereals, suggesting a role in fungal-plant interactions nih.gov.
Role of Marine Fungi in this compound Production
Marine fungi represent a rich and underexplored source of novel secondary metabolites, including this compound. The unique and often extreme conditions of marine environments, such as high salinity, pressure, and varying temperatures, compel marine organisms, including fungi, to produce distinctive chemical compounds for survival and adaptation uni.luinvivochem.cnnih.gov. This compound has been reported from marine-derived fungal strains, notably Monodictys sp., isolated from the sea urchin Anthocidaris crassispina uni.lu. Other fungal species, such as Trichoderma harzianum and Phoma foveata, have also been documented as producers of this compound, further emphasizing the compound's presence across diverse fungal genera and habitats uni.lu. This highlights the potential of marine fungi as sustainable producers of bioactive compounds like this compound for various applications.
Plant-Associated Sources and Endophyte-Mediated Production (e.g., Digitalis lanata)
Beyond free-living fungi, this compound has been identified in association with plants, particularly through endophytic fungi. Endophytes are microorganisms that reside within plant tissues without causing apparent disease symptoms, often forming mutualistic relationships with their hosts nih.govnih.govnih.gov. This compound was notably isolated from Digitalis lanata, commonly known as foxglove nih.govphytomolecules.com. Furthermore, several endophytic fungal species have been reported to produce this compound, demonstrating the significance of endophyte-mediated biosynthesis. These include Phoma sorghina, an endophyte associated with Tithonia diversifolia, and Coniothyrium sp., an endophyte found in Salsola oppostifolia nih.govphytomolecules.com. An unidentified endophytic coelomyceteous AFKR-18 fungus isolated from the yellow moonsheed plant, Arcangelisia flava, has also been found to produce this compound uni.luwikipedia.org. The ability of endophytic fungi to synthesize compounds originally attributed to their plant hosts, or novel compounds, makes them valuable targets for natural product discovery and bioproduction nih.govnih.govphytomolecules.comnih.gov.
Biosynthetic Pathways and Molecular Mechanisms
The biosynthesis of this compound is a complex process involving specific enzymatic machinery and precursor molecules, primarily proceeding via the polyketide pathway.
Elucidation of the Acetate-Malonate (Polyketide) Biosynthetic Pathway for this compound
This compound is classified as an anthraquinone zhanggroup.orgnih.gov. Natural anthraquinones are predominantly synthesized through two major metabolic routes: the polyketide pathway (also known as the acetate-malonate pathway) and the shikimate pathway dergipark.org.tr. The acetate-malonate pathway is a common route for the biosynthesis of a wide array of secondary metabolites, including fatty acids and various aromatic compounds nih.gov. This pathway initiates with acetyl-CoA and malonyl-CoA units, which undergo successive condensations to build a polyketide chain nih.govnih.gov.
Conclusive evidence for this compound's biosynthesis via the acetate (B1210297) polyketide pathway was provided by a sodium [1-¹³C] acetate labeling study conducted on Neodidymelliopsis sp. metabolomicsworkbench.org. The observed labeling pattern of this compound precisely matched the predicted pattern for an acetate-derived polyketide, confirming its origin from this pathway metabolomicsworkbench.org. Anthraquinones synthesized through the acetate-malonate pathway typically exhibit a characteristic substitution pattern, often featuring hydroxyl groups at positions 1 and 8 dergipark.org.tr.
Identification and Characterization of Biosynthetic Gene Clusters (BGCs) Involved in this compound Synthesis
The biosynthesis of specialized metabolites in microorganisms, including polyketides like this compound, is orchestrated by a coordinated set of genes organized into biosynthetic gene clusters (BGCs) nih.govnih.govplantaedb.com. These BGCs typically encompass genes encoding core biosynthetic enzymes, tailoring enzymes for post-PKS modifications, regulatory factors, and transport proteins nih.govplantaedb.com. The core biosynthetic enzyme, such as a polyketide synthase (PKS), is responsible for assembling the fundamental carbon backbone of the molecule nih.gov.
While the general mechanisms of polyketide biosynthesis via BGCs are well-understood, the specific BGC directly responsible for this compound synthesis has not been fully elucidated or characterized in the provided literature. Genomic analyses of fungal species, such as Trichoderma harzianum, have identified numerous iterative polyketide synthases (IPKSs) and their associated BGCs, but the main natural product this compound produced by T. harzianum was noted to be unrelated to the specific cryptic BGC identified in one study. This highlights the ongoing challenge and complexity in linking specific metabolites to their corresponding BGCs, especially for compounds that may be produced by multiple, diverse organisms.
Functional Roles of Iterative Polyketide Synthases (IPKSs) in this compound Formation
Iterative polyketide synthases (IPKSs) are a crucial class of enzymes within the polyketide pathway, playing a central role in the formation of complex polyketide structures. In fungi, Type I PKS (T1PKS) is the most commonly found type of polyketide synthase. These multi-domain enzymes iteratively catalyze a series of condensation, reduction, and dehydration reactions using acetyl-CoA and malonyl-CoA (or other acyl-CoA precursors) as building blocks to construct a diverse array of polyketide backbones nih.govnih.gov.
For anthraquinones like this compound, IPKSs are responsible for the initial assembly of the polyketide chain, which then undergoes cyclization and further modifications (e.g., hydroxylation, methylation) by tailoring enzymes to yield the final compound dergipark.org.trmetabolomicsworkbench.org. The iterative nature of these enzymes allows for the controlled elongation and folding of the carbon chain, dictating the basic skeleton of the resulting polyketide. The precise folding and subsequent enzymatic steps determine the specific anthraquinone produced.
Enzymatic Components: Investigations into HRPKS, NRPKS, Methyltransferases, and ψACP in the Biosynthesis of this compound
The biosynthesis of anthraquinones in fungi, including this compound, primarily proceeds through the acetate-malonate pathway mdpi.comnih.govresearchgate.net. This pathway is critically regulated by non-reducing polyketide synthases (NR-PKSs) nih.gov. These NR-PKSs incorporate an acyl carrier protein (ACP) domain, which is crucial for the regioselective cyclization of the β-polyketide chain, leading to the formation of diverse aromatic metabolites nih.gov. A study involving Neodidymelliopsis sp. specifically confirmed that this compound is biosynthesized via the acetate polyketide pathway mdpi.com.
While the general mechanism involves NR-PKSs and ACP for fungal anthraquinone synthesis, specific detailed roles of HRPKS (highly reducing polyketide synthases), other methyltransferases, and ψACP (pseudo acyl carrier protein) directly in this compound biosynthesis are less explicitly defined in current literature. For instance, in Trichoderma harzianum, bioinformatic analysis has revealed biosynthetic gene clusters containing both NR-PKS and HR-PKS. However, this compound production was found to be unrelated to the specific cluster containing these identified PKSs in one study, suggesting the complexity and potential diversity of this compound biosynthetic pathways or the involvement of other, yet-to-be-fully-characterized gene clusters ajol.info. The C4-C9 and C6-C11 cyclization regioselectivity are common in fungal anthraquinones like emodin (B1671224) and chrysophanol (B1684469), indicating shared foundational steps in their polyketide assembly researchgate.net.
Transcriptional Regulation and Strategies for Activating Cryptic BGCs
The expression of biosynthetic gene clusters (BGCs) in microorganisms is tightly regulated by a complex interplay of genetic, epigenetic, and environmental factors srce.hrnih.gov. Many BGCs remain "cryptic" or "silent" under standard laboratory conditions, meaning their products are not synthesized unless specific stimuli are present nih.govphytomolecules.com. Unlocking these cryptic BGCs is a significant challenge in natural product discovery.
Strategies for activating these silent BGCs include:
Genetic Manipulation of Global Regulators: Altering the expression or activity of global transcriptional regulators can significantly impact fungal secondary metabolism and lead to the discovery of cryptic metabolites srce.hr.
Epigenetic Modification: Modifying the epigenetic state of genes involved in natural product biosynthesis, for instance, by using DNA methyltransferase (DNMT) and histone deacetylase (HDAC) inhibitors, has been shown to activate cryptic BGCs srce.hr.
CRISPR-mediated Transcriptional Activation (CRISPRa): This technique allows for targeted activation of specific genes, including those within BGCs, enabling rapid screening for new compounds srce.hr.
Promoter Exchange: Replacing native, often silent, promoters of gene clusters with constitutively active promoters can induce their expression badd-cao.net.
Inactivation of Repressors or Overexpression of Activators: Manipulating regulatory elements within or outside the BGCs, such as inactivating transcriptional repressors or overexpressing pathway-specific activator genes, can lead to the activation of biosynthesis badd-cao.net.
Environmental Mimicry and Co-cultivation: Cultivating microbes under conditions that mimic their natural environment or co-culturing different microbial species can exploit chemical-ecological relationships to activate silent gene clusters nih.gov.
Bioinformatic Analyses: Computational analysis of genomic sequences can provide clues for fine-tuning culture media to activate specific cryptic genes nih.gov.
For example, in Trichoderma harzianum, a cryptic BGC was observed to be silent under normal laboratory conditions. Its activation was achieved by cloning the cluster-specific transcription factor tlnI under the gpdA promoter, although this specific activation was not directly linked to increased this compound production in that study ajol.info.
Comparative Biosynthetic Analysis of this compound with Related Anthraquinones (e.g., Chrysophanol and Emodin)
This compound, Chrysophanol, and Emodin are all anthraquinone derivatives, sharing a common structural backbone (9,10-anthracenedione) but differing in their hydroxylation patterns and methyl substituents. This structural similarity suggests a shared foundational biosynthetic pathway, primarily the acetate-malonate pathway in fungi nih.govresearchgate.net.
This compound: 1-hydroxy-3-methylanthracene-9,10-dione researchgate.net. It is the simplest fungal anthraquinone due to having only one α-hydroxy substitution doi.org.
Chrysophanol: 1,8-dihydroxy-3-methylanthracene-9,10-dione niras.comfrontiersin.org.
Emodin: 1,3,8-trihydroxy-6-methylanthracene-9,10-dione.
The biosynthesis of these compounds involves polyketide synthases (PKSs) that dictate the initial assembly of the polyketide chain and subsequent cyclization patterns. The C4-C9 and C6-C11 cyclization regioselectivity are commonly observed in fungal anthraquinones like Emodin and Chrysophanol researchgate.net. Due to the high structural similarity between Chrysophanol and this compound, it has been proposed that they share a common biosynthetic pathway ajol.info. Both Chrysophanol and this compound are major metabolites produced by Trichoderma harzianum ETS 323 nih.govsrce.hr. The primary differences in their structures arise from variations in hydroxylation and methylation steps, which are typically catalyzed by specific hydroxylases and methyltransferases acting on the polyketide scaffold or its early cyclized intermediates.
Production and Isolation Methodologies for Academic Research
The production and isolation of this compound for academic research necessitate optimized fermentation strategies and advanced purification techniques to ensure high yield and purity.
Fermentation Strategies for Optimized this compound Yield (Solid State and Submerged Fermentation)
Both solid-state fermentation (SSF) and submerged fermentation (SmF) have been employed for the production of this compound and other fungal metabolites. SSF is often favored over SmF in many instances due to its cost-effectiveness, environmental friendliness, and potential for higher product yields, particularly for fungal metabolites nih.gov. SSF utilizes solid substrates, often agro-industrial residues, as the growth medium, mimicking the natural habitat of many filamentous fungi nih.gov. This approach also leads to lower contamination risks due to reduced water activity and generates less wastewater.
A notable example of this compound production using SSF involves Trichoderma harzianum ETS 323 incubated on sugarcane bagasse solid medium at room temperature without agitation nih.govsrce.hr. This method demonstrated significant yields of this compound.
Table 1: this compound Production Yield via Solid-State Fermentation
| Producing Organism | Fermentation Type | Substrate | Yield (mg/kg solid medium) | Yield (%) | Reference |
| Trichoderma harzianum ETS 323 | Solid-State Fermentation | Sugarcane Bagasse | 773 ± 40 | 5.6 ± 0.5 | nih.govsrce.hr |
While Trichoderma viride has been reported to produce this compound in liquid medium (SmF), with a reported yield of 714 mg/L, the calculation of its yield in some reports exceeded 100%, suggesting potential discrepancies in how the yield was defined or measured in that specific context nih.gov. Therefore, the solid-state fermentation data for T. harzianum provides a more consistently reported and clear example of optimized this compound yield.
Advanced Chromatographic Techniques for this compound Purification
Chromatographic techniques are indispensable for the separation, identification, and purification of this compound from complex fermentation broths. Preparative chromatography, specifically, is employed on a larger scale to isolate and refine the compound of interest.
For the purification of this compound, silica (B1680970) column chromatography has been effectively utilized. In one study, this compound (along with Chrysophanol) was purified from Trichoderma harzianum ETS 323 extracts using silica column chromatography with two different solvent systems: mixtures of ethyl acetate and hexane (B92381) at ratios of 1:9 and 1:19 nih.govsrce.hr. The crude extract was initially obtained by extracting the culture medium with ethyl acetate nih.gov.
Further purification of compounds, including this compound, has also been achieved through a combination of Sephadex LH20 and silica gel column chromatography, indicating the utility of multi-stage chromatographic approaches for achieving high purity mdpi.com. These advanced techniques leverage differences in polarity and molecular size to effectively separate this compound from co-produced metabolites and impurities.
Compound Names and PubChem CIDs
Structural Diversity and Derivatization of Pachybasin
Characterization of Naturally Occurring Pachybasin Analogues
Naturally occurring anthraquinones, including this compound and its derivatives, are frequently isolated from fungi and plants. Their characterization typically involves advanced spectroscopic techniques to elucidate their precise chemical structures.
ω-Hydroxythis compound (ωHP), also known as 1-hydroxy-3-(hydroxymethyl)anthracene-9,10-dione, is a significant bioactive analogue of this compound, distinguished by a hydroxyl group at the omega position of its methyl substituent. uni.luinvivochem.cn This compound has been identified in various fungal species, notably Trichoderma harzianum and Ascochyta lentis, as well as from the plant Ceratotheca triloba. badd-cao.netnih.govscitoys.comsdsc.eduplantaedb.comreadthedocs.io
Research into ω-hydroxythis compound has highlighted its promising biological activities. It exhibits significant antifungal effects against phytopathogens such as Rhizoctonia solani and Botrytis cinerea. nih.govreadthedocs.io Furthermore, studies have investigated its potential anticancer properties, demonstrating an IC50 of 11.95 μg/mL against the human lung cancer cell line A549. The mechanism of action involves inducing G2/M cell cycle arrest and apoptosis in these cancer cells. nih.gov ω-Hydroxythis compound has also been shown to modulate bacterial virulence factors, reducing the activity of key staphylococcal enzymes like sortase A and inhibiting urease activity. sdsc.edugoogle.comwikipedia.orgresearchgate.netuni.lu Synthetic routes to ω-hydroxythis compound have been explored, indicating its importance as a target for chemical synthesis. csic.esnih.govwikipedia.orgnih.gov
Beyond ω-hydroxythis compound, a spectrum of other hydroxylated anthraquinone (B42736) derivatives structurally related to this compound has been characterized. These include chrysophanol (B1684469) (1,8-dihydroxy-3-methylanthraquinone), emodin (B1671224) (1,3,8-trihydroxy-6-methylanthraquinone), physcion (B1677767) (1,8-dihydroxy-3-methoxy-6-methylanthraquinone), catenarin (B192510) (1,4,5,7-tetrahydroxy-2-methylanthracene-9,10-dione), erythroglaucin (B1201937) (1,4,5-trihydroxy-7-methoxy-2-methylanthraquinone), questin (B161788) (1,6-dihydroxy-8-methoxy-3-methylanthraquinone), and phomarin (1,6-dihydroxy-3-methylanthraquinone). mycocentral.euwikipedia.orgwikidata.orgfishersci.ienih.govphytomolecules.comnih.govnih.govmetabolomicsworkbench.orgwikipedia.orguni.lubadd-cao.netnih.govscitoys.complantaedb.comreadthedocs.iowikipedia.orgresearchgate.netnih.govfishersci.caherts.ac.ukarabjchem.orgidrblab.cnreddit.comdtu.dk
These compounds are frequently isolated from diverse fungal genera, including Trichoderma, Phoma, Asteromyces, and Ascochyta, as well as from various plant sources. wikipedia.orgfishersci.ienih.govmetabolomicsworkbench.orgwikipedia.orgbadd-cao.netscitoys.comsdsc.eduplantaedb.comwikipedia.orgresearchgate.netherts.ac.ukidrblab.cnreddit.com Characterization of these derivatives relies heavily on spectroscopic techniques, such as Ultraviolet (UV), Infrared (IR), Nuclear Magnetic Resonance (NMR) (including 1D and 2D NMR, with particular emphasis on 13C NMR data), and Mass Spectrometry (MS). wikipedia.orgnih.gov For instance, this compound itself exhibits characteristic absorption peaks at 402 and 254 nm. wikipedia.org Structural distinctions, such as the position and number of hydroxyl groups, define these analogues; for example, chrysophanol differs from this compound by an additional hydroxyl group at the C-8 position. wikipedia.org
Synthetic Modification and Structure-Activity Relationship (SAR) Studies of this compound
The ability to synthetically modify this compound and its analogues is crucial for exploring their full therapeutic potential and for understanding how structural changes influence their biological activities.
Rational design and synthesis strategies are employed to create this compound analogues with enhanced or targeted bioactivity. nih.govnih.gov This involves deliberate modifications to the this compound scaffold to improve properties such as anticancer efficacy or antifungal potency. For instance, the synthesis of ω-hydroxythis compound has been specifically pursued due to its demonstrated anticancer potential. nih.gov
Beyond laboratory synthesis, the efficient isolation of naturally produced anthraquinones, such as this compound and chrysophanol, from fungal cultures like Trichoderma harzianum has been optimized. This involves solid medium fermentation, which has yielded significant quantities of these compounds, suggesting a viable path for their large-scale production as natural bio-agents. wikipedia.orgfishersci.iereddit.com
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific functional groups within the this compound structure influence its biological profile. The diverse biological activities observed among anthraquinones are directly linked to their structural variations. badd-cao.netfishersci.ca
The presence and position of hydroxyl groups are particularly critical. Hydroxylated anthraquinones exhibit distinct absorption characteristics compared to their unsubstituted counterparts, and the placement of substituents, especially at positions 1 and 4, can significantly impact their color properties. fishersci.ca The addition of a hydroxyl group at the omega position, as seen in ω-hydroxythis compound, significantly influences its biological activities, including its anticancer and antifungal effects. uni.lunih.gov
Furthermore, the alkylating functionalities present in anthraquinone molecules are believed to contribute to their anticancer activity by interacting with DNA. wikipedia.org SAR investigations across various anthraquinones reveal that specific functional groups play a role in their ability to inhibit bacterial enzymes like sortase A and urease, as well as their direct impact on bacterial growth. sdsc.edugoogle.comwikipedia.orgresearchgate.netuni.lu While the inhibitory effect on enzymes like sortase A may not always correlate directly with the chemical family, it underscores the complex interplay of functional groups in determining biological outcomes. This compound itself demonstrates broad-spectrum inhibitory activity against various bacteria (Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus) and fungi (Candida albicans, Saccharomyces cerevisiae, Aspergillus niger, Aspergillus flavus, Fusarium oxysporum), and can induce germ tube malformation in Blumeria graminis, highlighting the significant biological impact of its core structure and functional groups. mycocentral.eufishersci.ienih.gov
Pharmacological Profile and Biological Activities of Pachybasin
Antimicrobial Spectrum of Activity
Pachybasin exhibits a notable antimicrobial spectrum, effectively inhibiting the growth of a range of plant pathogens and bacterial strains. Its efficacy highlights its potential as a natural biocontrol agent in agricultural and medical applications researchgate.netcaymanchem.commedchemexpress.combocsci.comnih.govnih.govnih.govapexbt.comfrontiersin.orgresearchgate.netcsic.eschem960.comppjonline.org.
This compound has demonstrated significant antifungal efficacy against several economically important plant pathogens and other fungal species researchgate.netcaymanchem.combocsci.comnih.govnih.govnih.govapexbt.comfrontiersin.orgresearchgate.netcsic.eschem960.comppjonline.org.
This compound is effective in inhibiting the mycelial growth of key plant pathogenic fungi such as Fusarium oxysporum, Rhizoctonia solani, and Botrytis cinerea caymanchem.combocsci.comnih.govapexbt.comppjonline.orgresearchgate.netnih.govekb.egscribd.com. Research indicates that this compound can significantly reduce spore germination and appressoria formation in these fungi nih.govnih.gov. For instance, this compound has been shown to reduce spore germination of powdery mildew species to less than 6% nih.gov.
The minimum inhibitory concentrations (MICs) of this compound against certain fungi are detailed in the table below:
| Fungal Strain | MIC (µg/mL) | Source |
| Fusarium oxysporum | 16 | caymanchem.commedchemexpress.comapexbt.com |
| Candida albicans | 64 | caymanchem.commedchemexpress.comapexbt.com |
| Saccharomyces cerevisiae | 64 | caymanchem.commedchemexpress.comapexbt.com |
| Aspergillus niger | 64 | caymanchem.commedchemexpress.comapexbt.com |
| Aspergillus flavus | 64 | caymanchem.commedchemexpress.comapexbt.com |
This compound, along with other anthraquinone (B42736) derivatives, has been identified as a promising molecule for controlling rust and powdery mildew diseases on field crops, including pea and oat nih.govnih.govcsic.esresearchgate.netmdpi.com. Studies have shown that this compound strongly reduces the development of these fungal diseases by hampering fungal spore germination and appressoria formation nih.govnih.gov. In whole plant assays, this compound demonstrated an efficacy comparable to commercial fungicides in controlling fungal diseases, both in preventive and curative applications nih.govnih.gov.
This compound plays a crucial role in the biocontrol mechanism of Trichoderma harzianum through the regulation of mycoparasitic coiling, a process mediated by the cyclic AMP (cAMP) signaling pathway researchgate.netbocsci.comfrontiersin.orgnih.govacs.org. This compound, along with emodin (B1671224), significantly increases the number of Trichoderma harzianum coils around Rhizoctonia solani hyphae and Nylon 66 fibers researchgate.netbocsci.comnih.gov. This effect is associated with a significant increase in the intracellular cAMP level in T. harzianum researchgate.netbocsci.comnih.gov. The addition of a cAMP inhibitor diminishes the effect of this compound on T. harzianum coiling, suggesting that this compound and emodin mediate the increase in mycoparasitic coils via cAMP signaling researchgate.netbocsci.comnih.govacs.org. This mechanism highlights this compound's contribution to the biocontrol capabilities of Trichoderma species researchgate.netfrontiersin.orgnih.govacs.org.
This compound also exhibits antibacterial properties against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria researchgate.netcaymanchem.commedchemexpress.comnih.govnih.govapexbt.comfrontiersin.orgresearchgate.netcsic.es.
This compound has demonstrated inhibitory effects against several common bacterial pathogens. It is effective against Gram-positive bacteria such as Bacillus subtilis, Staphylococcus aureus, and Micrococcus luteus, as well as the Gram-negative bacterium Escherichia coli caymanchem.commedchemexpress.comnih.govapexbt.comresearchgate.netmdpi.comgsconlinepress.commdpi.comnih.govcabidigitallibrary.orgnih.govinsightsociety.orgmdpi.comresearchgate.net.
The minimum inhibitory concentrations (MICs) of this compound against these bacterial strains are summarized below:
| Bacterial Strain | MIC (µg/mL) | Source |
| Escherichia coli | 64 | caymanchem.commedchemexpress.comapexbt.com |
| Staphylococcus aureus | 32 | caymanchem.commedchemexpress.comapexbt.com |
| Bacillus subtilis | 64 | caymanchem.commedchemexpress.comapexbt.com |
| Micrococcus luteus | 64 | caymanchem.commedchemexpress.comapexbt.com |
Antiviral Investigations of this compound
This compound, as a member of the anthraquinone family, has been noted for its antiviral properties. nih.govmdpi.com Anthraquinones, including this compound, have demonstrated a variety of biological functions, such as antiviral activities. researchgate.netmdpi.com Specifically, this compound, isolated from Digitalis lanata, has been reported to possess antimicrobial and antiviral properties. mdpi.com Further studies on anthraquinones, including this compound, have explored their potential against various animal viruses, with some anthraquinones showing anti-HIV activity. researchgate.netnih.gov
Anticancer and Cytotoxic Mechanisms
This compound has been a subject of research for its anticancer and cytotoxic effects, primarily through in vitro studies on various human cancer cell lines.
In vitro Cytotoxicity against Human Cancer Cell Lines (e.g., HepG2, HeLa, A549, MDA-MB-231)
Research indicates that this compound exhibits potent cytotoxic activity against certain human cancer cell lines. Specifically, this compound has demonstrated activity against human cancer cell lines KB and KBv200. nih.gov The half-maximal inhibitory concentration (IC50) values for this compound against these cell lines are presented in Table 1. nih.gov While direct IC50 values for this compound against HepG2, HeLa, A549, and MDA-MB-231 cell lines are not extensively detailed for this compound itself in the current literature, related anthraquinones and derivatives have shown activity against these cell types, suggesting a broader cytotoxic potential within this class of compounds. nih.govresearchgate.netnih.govukaazpublications.com
Table 1: In vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| KB | 3.17 | nih.gov |
| KBv200 | 3.21 | nih.gov |
Proposed Molecular Mechanisms: DNA Intercalation, Topoisomerase II Inhibition, and Protein Kinase CK2 Inhibition
The anticancer activity of this compound, like other anthraquinones, is attributed to several proposed molecular mechanisms. One significant mechanism involves DNA intercalation, where the planar aromatic ring of anthraquinones inserts itself between DNA base pairs, disrupting DNA structure and function. researchgate.netnih.govethernet.edu.et
Another key mechanism is the inhibition of DNA topoisomerase II. researchgate.netnih.gov DNA topoisomerase II is a crucial enzyme involved in DNA replication, transcription, and repair. This compound has been identified as an interacting compound with topoisomerase (DNA) II alpha 170kDa. genome.jp By inhibiting this enzyme, this compound can lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells. researchgate.netnih.gov
Furthermore, this compound has been identified as a potent inhibitor of protein kinase CK2 (Casein Kinase 2). znaturforsch.com Protein kinase CK2 is a constitutively active serine/threonine protein kinase that is often overexpressed in various cancers and plays a critical role in cell survival and proliferation. anr.frplos.orgnih.gov Inhibition of CK2 by compounds like this compound can therefore contribute to their anticancer effects. znaturforsch.commdpi.com
Anti-inflammatory and Antioxidant Activities
This compound has been investigated for its potential anti-inflammatory and antioxidant properties. ontosight.ai Research into this compound has explored these biological activities, suggesting its potential in mitigating inflammation and oxidative stress. ontosight.ai While specific detailed mechanisms or quantitative data for this compound's anti-inflammatory and antioxidant activities were not extensively found in the provided search results, these properties are generally characteristic of anthraquinones, the class of compounds to which this compound belongs. mdpi.commdpi.com
Neuroprotective Potential of this compound
The neuroprotective potential of this compound has also been suggested in research. Compounds structurally similar to this compound have been studied for their neuroprotective effects, indicating that this compound could potentially be applied in the treatment of neurodegenerative diseases. ontosight.ai This potential is part of a broader range of biological activities observed in secondary metabolites from various fungal sources that produce this compound. nih.govglobalresearchonline.net
Other Noteworthy Biological Activities
Beyond its anticancer, anti-inflammatory, antioxidant, and antiviral properties, this compound exhibits other significant biological activities. It has demonstrated notable antimicrobial activity against a variety of microorganisms. apexbt.com
Table 2: Antimicrobial Activity of this compound
| Microorganism | MIC Value (µg/mL) | Reference |
| Escherichia coli | 64.0 | apexbt.com |
| Bacillus subtilis | 64.0 | apexbt.com |
| M. luteus | 64.0 | apexbt.com |
| S. cerevisiae | 64.0 | apexbt.com |
| C. albicans | 64.0 | apexbt.com |
| A. niger | 64.0 | apexbt.com |
| A. flavus | 64.0 | apexbt.com |
| S. aureus | 32.0 | apexbt.com |
| F. oxysporum | 16.0 | apexbt.com |
Furthermore, this compound has shown fungitoxic effects, effectively reducing the spore germination of powdery mildew species and appressoria formation in rusts, indicating its potential as an antifungal agent. nih.gov
Mechanistic Investigations and Cellular Targets of Pachybasin
Molecular Interactions with Biological Macromolecules
The biological activity of pachybasin is underpinned by its capacity to interact with key cellular components, including enzymes, receptors, and nucleic acids.
As an anthraquinone (B42736) derivative, this compound shares structural characteristics with other anthraquinones that have demonstrated interactions with enzymes and receptors. Hydroxyanthraquinones possessing unchelated hydroxyl groups have been shown to exhibit phytoestrogen functions, indicating an affinity for human estrogen receptors. doi.org Furthermore, anthraquinone derivatives, as a class, have been proposed to inhibit protein kinase CK2, suggesting a potential anticancer mechanism. doi.org While these broader class effects are noted, specific direct binding studies detailing this compound's precise interactions with individual enzymes or receptors are areas of ongoing research. However, in the context of its role in mycoparasitism, this compound's influence on cellular processes is mediated via the cyclic AMP (cAMP) signaling pathway, indicating an upstream interaction that leads to changes in cAMP levels. researchgate.netbocsci.comnih.govresearchgate.net
This compound, like other anthraquinones, possesses structural features that enable interactions with DNA. Anthraquinone derivatives are known to exhibit anticancer activity, partly due to their ability to bind tightly with DNA, thereby disrupting its function. doi.org This binding can involve intercalation, a process where planar molecules insert themselves between DNA base pairs, leading to structural alterations and interference with DNA replication and transcription. While the specific details of this compound's DNA binding mechanism (e.g., intercalation, groove binding) are not extensively detailed in the provided search results, its classification within the anthraquinone family and reported anticancer properties suggest a capacity for DNA interaction and subsequent functional disruption.
Modulation of Cellular Processes
This compound significantly modulates several cellular processes, particularly within fungal organisms, contributing to its observed biological activities.
This compound has demonstrated potent antifungal activity by inhibiting crucial stages of fungal development, specifically spore germination and appressoria formation. Studies have shown that this compound effectively reduces the spore germination of powdery mildew species, with reported reductions to less than 6%. nih.gov It is also highly effective in hampering the formation of appressoria, specialized infection structures that fungi use to penetrate host tissues. nih.govresearchgate.net This inhibitory effect suggests that this compound interferes with the early developmental cues and cellular machinery necessary for successful fungal infection.
The following table summarizes the observed effects of this compound on fungal spore germination:
| Fungal Pathogen Species | This compound Concentration | Spore Germination Reduction | Reference |
| Powdery mildew species | Not specified | < 6% | nih.gov |
A prominent role of this compound is its involvement in the mycoparasitic coiling behavior of Trichoderma harzianum. This compound, along with emodin (B1671224), another anthraquinone derivative, significantly increases the number of T. harzianum coils around host hyphae, such as those of Rhizoctonia solani, and even around inert Nylon 66 fibers. researchgate.netbocsci.comnih.govresearchgate.netmdpi.com This effect is mediated through the cyclic AMP (cAMP) signaling pathway. The presence of exogenous this compound leads to a significant increase in cAMP levels within T. harzianum, and the effect on coiling can be diminished by a cAMP inhibitor. bocsci.comnih.govresearchgate.net This suggests that this compound acts as a signaling molecule, enhancing the mycoparasitic attack mechanism of Trichoderma species.
The observed increase in coiling density of T. harzianum in response to this compound is presented below:
| Condition | Coil Density (coils mm⁻¹) | Reference |
| Control (1% DMSO) | 4.3 ± 0.2 | researchgate.net |
| T. harzianum pre-contact with R. solani | 7.2 ± 0.2 | researchgate.net |
| Exogenous this compound (100 ng) | 9.5 ± 0.5 | researchgate.net |
| Exogenous this compound (250 ng) | 10.6 ± 0.6 | researchgate.net |
Reactive Oxygen Species (ROS) play a multifaceted role in host-pathogen interactions, acting as both direct antimicrobial agents and signaling molecules in defense responses. mdpi.comnih.govresearchgate.netibp.co.cu While the direct role of this compound in modulating ROS dynamics within host-pathogen interactions is not explicitly detailed as a primary mechanism in the provided results, it is known that anthraquinone derivatives, including this compound and chrysophanol (B1684469), can generate free radicals under UV illumination. doi.org These generated radicals are capable of cleaving proteins, and this radical-generating capacity is implied to contribute to their antifungal activity. doi.org This suggests a potential indirect influence on oxidative stress within fungal cells, where the production of ROS or free radicals by this compound could contribute to cellular damage and inhibition of pathogen growth. Further research would be needed to elucidate the precise interplay between this compound and the complex ROS signaling networks in various host-pathogen contexts.
Preclinical Research and Applied Biological Studies of Pachybasin
Efficacy Assessment in Disease Models
Pachybasin has been investigated for its potential therapeutic applications, particularly concerning its ability to modulate biological processes relevant to disease states.
Research into this compound has explored its biological activities, including potential antioxidant, anti-inflammatory, and anticancer properties. wikipedia.org These studies are often conducted using both in vitro (cell-based) and in vivo (animal) models to evaluate the compound's efficacy. For instance, this compound has been investigated for its ability to inhibit the growth of certain cancer cell lines, suggesting its potential as a lead compound in the development of anticancer drugs. wikipedia.org While specific detailed data tables for these disease models were not extensively provided in the current literature, the general findings indicate a promising area for further exploration.
Applications in Agricultural Biotechnology and Biocontrol
This compound, primarily produced by Trichoderma species, is a key metabolite contributing to the multifaceted biocontrol capabilities of these fungi. Trichoderma are widely recognized as effective biocontrol agents and are increasingly utilized in sustainable agriculture. fishersci.iecenmed.comherts.ac.uknih.govfishersci.ca
This compound, alongside other anthraquinone (B42736) pigments such as chrysophanol (B1684469) and emodin (B1671224), exhibits strong antagonistic properties against a range of plant pathogenic fungi. fishersci.iecenmed.comherts.ac.uknih.govbadd-cao.netnih.gov Studies have demonstrated its potential bioactivity against several plant pathogens. fishersci.ie
Table 1: Efficacy of this compound in Plant Disease Management
| Pathogen/Disease | Model | Observed Effect | Efficacy/Control Rate | Reference |
| Rust diseases (e.g., in pea and oat) | Detached leaves, whole plants | Reduced fungal spore germination and appressoria formation; controlled disease development | Similar to commercial fungicides in preventive and curative applications | uni.lu |
| Powdery mildew diseases (e.g., in pea and oat, Blumeria graminis f. sp. hordei) | Detached leaves, whole plants, in vitro system | Reduced fungal spore germination and appressoria formation; direct, dose-dependent effect | Similar to commercial fungicides in preventive and curative applications; <6% spore germination for powdery mildew species | uni.lu |
| Rhizoctonia solani | In vitro (coiling assays) | Increased mycoparasitic coiling of Trichoderma harzianum around hyphae | Significant increase in coiling number | fishersci.ie |
| Fusarium oxysporum f. sp. cucumerinum (FOC) | In vivo (pot experiment) | Mycoparasitism and competing abilities | 67.43% control efficiency |
This compound plays a significant role in the mycoparasitic coiling mechanism of Trichoderma harzianum around pathogenic fungi like Rhizoctonia solani. fishersci.ie This interaction is crucial for the biocontrol activity of Trichoderma. For instance, Trichoderma harzianum QTYC77, a this compound-producing strain, demonstrated a potent biocontrol potential with a control efficiency of 67.43% against Fusarium oxysporum f. sp. cucumerinum in an in vivo pot experiment.
This compound contributes to the induction of plant resistance, an indirect mechanism by which Trichoderma species exert their biocontrol effects. fishersci.ie Trichoderma species, known producers of this compound, are capable of inducing systemic resistance in plants. fishersci.iecenmed.com During the symbiotic colonization of plant roots by Trichoderma, secondary metabolites like this compound and chrysophanol are secreted. These compounds, initially with lower antimicrobial activity, can be converted into more potent antimicrobial oxidized forms by reactive oxygen species (ROS) released by the plant when it encounters phytopathogens, thereby enhancing the plant's defense mechanisms. This highlights this compound's indirect role in bolstering plant immunity.
This compound is considered a highly promising molecule with significant potential as a safe biofungicide. uni.lu Trichoderma harzianum strains that produce this compound are widely employed as biofertilizers and biopesticides in agricultural practices. fishersci.ie The compound's strong antagonistic properties against pathogenic fungi, often in conjunction with other anthraquinones, support its utility in these applications. cenmed.comherts.ac.ukbadd-cao.net Its contribution to the mycoparasitic coiling capability of Trichoderma further underscores its importance in biological pest control. fishersci.ie Direct studies have shown this compound's dose-dependent inhibitory effect on the conidial germination and appressorium formation of powdery mildew fungi. The efficacy of Trichoderma harzianum QTYC77, a this compound producer, as a potential biofungicide against Fusarium oxysporum f. sp. cucumerinum has been demonstrated in in vivo studies.
This compound is produced by Trichoderma harzianum, and commercial strains of this fungus, such as T22 and T39, are widely recognized and utilized as biofertilizers. fishersci.ie Trichoderma species, in general, are well-known for their broad biofertilization and biostimulatory potential, contributing to plant growth and nutrient uptake. fishersci.iecenmed.comfishersci.ca While this compound itself is a secondary metabolite, its production by key biofertilizer strains of Trichoderma links it to the beneficial effects observed in plant growth promotion. Some anthraquinones, structurally related to this compound (e.g., chrysophanol), are also known to possess biofertilizer and resistance-induction characteristics. fishersci.ie
Toxicological Profiles
To assess the safety of this compound, comprehensive toxicological evaluations have been conducted, including studies on its developmental toxicity in aquatic models and general toxicity in mammalian systems. nih.govresearchgate.net
Studies on Developmental Toxicity (e.g., in zebrafish larvae)
Investigations into the developmental toxicity of this compound have utilized zebrafish larvae as a model system. Exposure to this compound at concentrations ranging from 10 to 100 μM over a 72-hour period demonstrated evidence of developmental toxicity. bocsci.comnih.govresearchgate.netresearchgate.net The observed effects included developmental retardation, impairment of the chorion, and an increase in mortality rates among the zebrafish larvae. bocsci.comnih.govresearchgate.netresearchgate.net These findings suggest that while this compound may have potential applications, its embryo-toxicity in aquatic biota warrants careful consideration during its use, particularly as a bioagricultural agent. bocsci.comnih.govresearchgate.net
Table 1: Effects of this compound on Developmental Toxicity in Zebrafish Larvae
| Parameter Tested | Concentration Range | Exposure Duration | Observed Effect | Citation |
| Developmental Retardation | 10-100 μM | 72 hours | Present | bocsci.comnih.govresearchgate.net |
| Chorion Impairment | 10-100 μM | 72 hours | Present | bocsci.comnih.govresearchgate.net |
| Mortality | 10-100 μM | 72 hours | Increased | bocsci.comnih.govresearchgate.net |
Evaluation of General Toxicity in Animal Models (e.g., mice behavioral responses, physiological, hematological, hepatic, and renal functions)
General toxicological testing of this compound has been performed in adult male mice to evaluate its systemic effects. Acute assessments involved intraperitoneal (i.p.) injections of this compound at doses of 5 or 20 mg kg⁻¹. bocsci.comnih.govresearchgate.netresearchgate.net At these doses, no influence was observed on key behavioral responses, including motor coordination, spontaneous locomotor activity, or nociceptive pain. bocsci.comnih.govresearchgate.netresearchgate.net
Table 2: Effects of this compound on General Toxicity in Adult Male Mice
| Parameter Tested | Dose (i.p. injection) | Exposure Duration | Observed Effect | Citation |
| Motor Coordination | 5 or 20 mg kg⁻¹ | Single injection | Not influenced | bocsci.comnih.govresearchgate.net |
| Spontaneous Locomotor Activity | 5 or 20 mg kg⁻¹ | Single injection | Not influenced | bocsci.comnih.govresearchgate.net |
| Nociceptive Pain | 5 or 20 mg kg⁻¹ | Single injection | Not influenced | bocsci.comnih.govresearchgate.net |
| Physiological Functions (long-term) | 5 or 20 mg kg⁻¹ | 14 days daily | Not altered | bocsci.comnih.govresearchgate.net |
| Hematological Functions (long-term) | 5 or 20 mg kg⁻¹ | 14 days daily | Not altered | bocsci.comnih.govresearchgate.net |
| Hepatic (Liver) Functions (long-term) | 5 or 20 mg kg⁻¹ | 14 days daily | Not altered | bocsci.comnih.govresearchgate.net |
| Renal (Kidney) Functions (long-term) | 5 or 20 mg kg⁻¹ | 14 days daily | Not altered | bocsci.comnih.govresearchgate.net |
Future Directions and Translational Perspectives in Pachybasin Research
Innovations in Sustainable Agricultural Applications of Pachybasin
Continued Research into Biofertilizer and Biopesticide Formulations
This compound exhibits notable antimicrobial properties against a broad spectrum of plant pathogens, making it a strong candidate for biopesticide development. Research has demonstrated its efficacy against various fungi and bacteria, including economically important phytopathogens.
Antifungal Activity: this compound has shown potent antifungal activity against several plant-pathogenic fungi. For instance, it effectively inhibits the growth of Fusarium oxysporum, a widespread plant pathogen, with a minimum inhibitory concentration (MIC) as low as 16.0 µg/mL wikipedia.orgwikipedia.orgca.govctdbase.org. Studies have also highlighted its strong inhibitory effects on rusts (Uromyces pisi, Puccinia coronata f.sp. avenae) and powdery mildews on crops such as pea and oat. This compound significantly reduced fungal spore germination and appressoria formation, demonstrating an efficacy comparable to commercial chemical fungicides like Tetraconazole, in both preventive and curative applications in whole plant assays wikipedia.orgwikipedia.org.
| Pathogen Species | Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Fusarium oxysporum | Fungus | 16.0 | wikipedia.orgwikipedia.orgctdbase.org |
| Saccharomyces cerevisiae | Fungus | 64.0 | wikipedia.orgwikipedia.orgctdbase.org |
| Candida albicans | Fungus | 64.0 | wikipedia.orgwikipedia.orgctdbase.org |
| Aspergillus niger | Fungus | 64.0 | wikipedia.orgwikipedia.orgctdbase.org |
| Aspergillus flavus | Fungus | 64.0 | wikipedia.orgwikipedia.orgctdbase.org |
| Blumeria graminis | Fungus | Induces germ tube malformation | ctdbase.org |
| Mycrobotryum violaceum | Fungus | Weak activity | fishersci.ie |
| Botrytis cinerea | Fungus | Moderate inhibition | fishersci.ie |
| Pythium myriotylum | Fungus | Antifungal activity | fishersci.ie |
| Uromyces pisi | Fungus | Strongly reduced development | wikipedia.orgwikipedia.org |
| Puccinia coronata f.sp. avenae | Fungus | Strongly reduced development | wikipedia.orgwikipedia.org |
Antibacterial Activity: this compound also exhibits antibacterial properties against several bacterial strains. It has shown antimicrobial activities against Escherichia coli, Bacillus subtilis, and Micrococcus luteus with MIC values of 64.0 µg/mL, and against Staphylococcus aureus with an MIC value of 32.0 µg/mL wikipedia.orgwikipedia.orgctdbase.orgherts.ac.uk.
| Pathogen Species | Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Escherichia coli | Bacterium | 64.0 | wikipedia.orgwikipedia.orgctdbase.org |
| Bacillus subtilis | Bacterium | 64.0 | wikipedia.orgwikipedia.orgctdbase.org |
| Micrococcus luteus | Bacterium | 64.0 | wikipedia.orgwikipedia.orgctdbase.org |
| Staphylococcus aureus | Bacterium | 32.0 | wikipedia.orgwikipedia.orgctdbase.org |
| Bacillus megaterium | Bacterium | Weak activity | fishersci.ie |
Role in Mycoparasitism and Plant Growth Promotion: this compound is a significant metabolite produced by various Trichoderma species, such as Trichoderma harzianum, Trichoderma viride, and Trichoderma aureoviride, which are well-known biocontrol agents and biofertilizers wikidata.orgmims.comherts.ac.ukuni.lubadd-cao.netinvivochem.cnchem960.comnih.gov. This compound, alongside emodin (B1671224), plays a crucial role in the self-regulation of Trichoderma harzianum's mycoparasitic coiling behavior. This process involves the Trichoderma fungus coiling around and parasitizing pathogenic fungi, a key mechanism in its biocontrol function. The presence of this compound and emodin has been shown to increase the density of Trichoderma harzianum coils around target hyphae, mediated via cAMP signaling wikidata.orgmims.comchem960.comthegoodscentscompany.comnih.govuni.lucdutcm.edu.cn. This suggests that this compound directly contributes to the ability of Trichoderma to suppress plant diseases and promote plant growth through this intricate biological interaction ca.govmims.comuni.lu.
Discovery of Novel this compound-Producing Microorganisms from Underexplored Habitats
The ongoing search for new sources of bioactive compounds like this compound has led researchers to explore diverse and often underexplored microbial habitats. These environments, characterized by unique physicochemical parameters, can harbor microorganisms with distinct metabolic adaptations capable of producing novel or rare secondary metabolites.
Marine-Derived Fungi: Marine environments represent a rich and largely untapped reservoir of microbial diversity, including fungi that produce unique chemical compounds. This compound has been identified from several marine-derived fungal strains. For instance, it was found in Trichoderma aureoviride PSU-F95, a strain isolated from a gorgonian sea fan identified as Annella sp.. Furthermore, this compound was reported for the first time from a species of Monodictys, isolated from a Japanese sea urchin, Anthocidaris crassipina. These discoveries highlight the potential of marine fungi as a source for this compound and other anthraquinones with agricultural applications.
Endophytic Fungi from Various Hosts: Endophytic fungi, which reside within plant tissues without causing apparent harm, are another significant source of bioactive natural products. This compound has been isolated from endophytic fungi, demonstrating their role in the host plant's defense system. An endophytic Coelomyceteous AFKR-18 fungus, isolated from the yellow moonsheed plant, Arcangelisia flava (L.) Merr., is a major producer of this compound wikipedia.orgwikipedia.orgca.govctdbase.orgherts.ac.ukinvivochem.cn. Additionally, Coniothyrium sp., isolated from Salsola oppostifolia, has also yielded this compound. The fungus Neodidymelliopsis sp. (ICMP 11463) has also been reported to produce this compound, alongside other polyketides, and exhibits antibacterial activity. The ability of these endophytes to produce this compound suggests their contribution to the host plant's fitness and defense mechanisms against pathogens.
The continued exploration of these underexplored habitats, including marine ecosystems and various host-associated fungal systems, is crucial for the discovery of new this compound-producing microorganisms. Such discoveries can lead to the development of novel and more effective biofertilizer and biopesticide formulations for sustainable agriculture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
